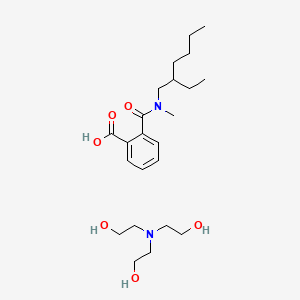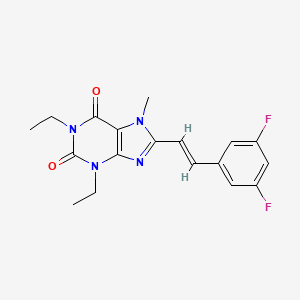
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is a chemical compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and 2,5-dimethoxy-4-iodoamphetamine. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.
Reduction: The nitroalkene is reduced using a reducing agent such as lithium aluminum hydride to yield the amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial applications and regulatory restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: Research has focused on its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Limited industrial applications due to regulatory restrictions, but it can be used in research and development of new psychoactive substances.
Mecanismo De Acción
The mechanism of action of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission.
Comparación Con Compuestos Similares
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another synthetic compound with psychoactive properties.
Uniqueness
What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Its unique structure allows for distinct interactions with serotonin receptors, leading to its characteristic effects on the central nervous system.
Propiedades
Número CAS |
43061-14-9 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m0/s1 |
Clave InChI |
NTJQREUGJKIARY-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1OC)C[C@H](C)N)OC |
SMILES canónico |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


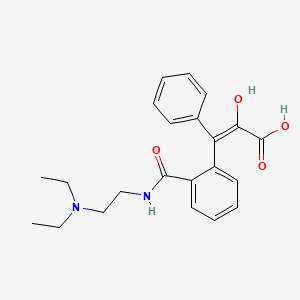
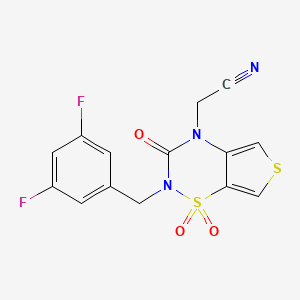
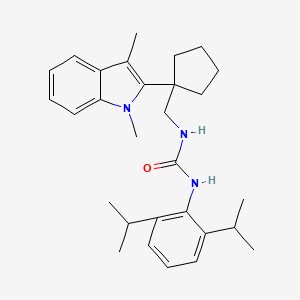

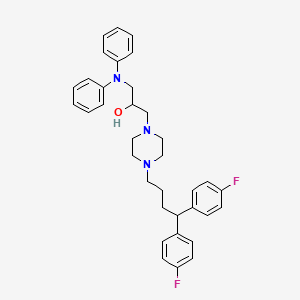

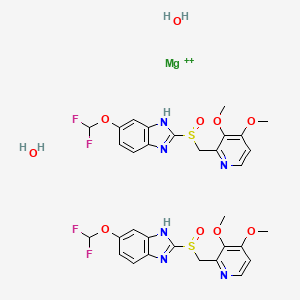
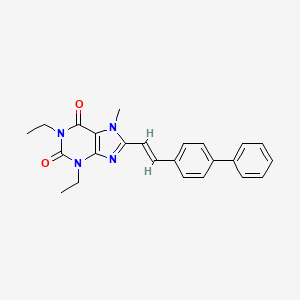



![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
